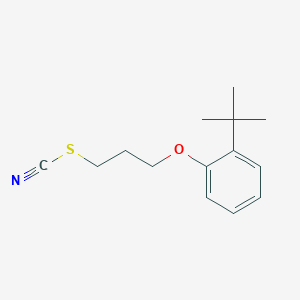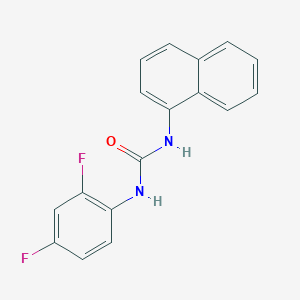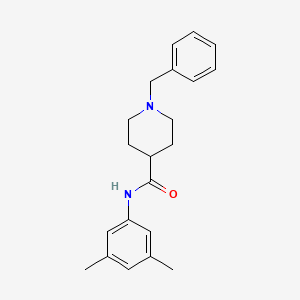![molecular formula C15H17N3O2 B4963914 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963914.png)
3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological properties. This molecule has been extensively studied for its potential applications in drug discovery and development, as well as in understanding various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. Oxindole has been found to inhibit the activity of several enzymes, including topoisomerase and protein tyrosine phosphatase. It also exhibits activity against various receptors, including serotonin receptors and adenosine receptors.
Biochemical and Physiological Effects:
Oxindole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria and viruses. Oxindole has also been found to have neuroprotective effects and to enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Oxindole has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and its potential molecular targets.
Méthodes De Synthèse
There are several methods for the synthesis of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, including the use of various catalysts and reagents. One common method involves the reaction of isatin with a primary amine in the presence of a reducing agent such as sodium borohydride. Another approach involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an amine.
Applications De Recherche Scientifique
Oxindole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Oxindole derivatives have also been investigated as potential therapeutic agents for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14-11(10-5-1-2-6-12(10)18-14)9-17-13-7-3-4-8-16-15(13)20/h1-2,5-6,9,13,18-19H,3-4,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQYIYWYLXYYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)

![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
![4-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4963870.png)

![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)


![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)